2'-Mchp

Description

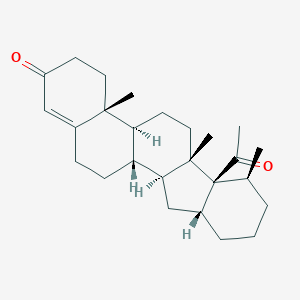

Structure

3D Structure

Properties

CAS No. |

116169-22-3 |

|---|---|

Molecular Formula |

C26H38O2 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one |

InChI |

InChI=1S/C26H38O2/c1-16-6-5-7-19-15-23-21-9-8-18-14-20(28)10-12-24(18,3)22(21)11-13-25(23,4)26(16,19)17(2)27/h14,16,19,21-23H,5-13,15H2,1-4H3/t16-,19+,21+,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

XLZCFPBMWHIZNL-JJURLJEXSA-N |

SMILES |

CC1CCCC2C1(C3(CCC4C(C3C2)CCC5=CC(=O)CCC45C)C)C(=O)C |

Isomeric SMILES |

C[C@H]1CCC[C@H]2[C@@]1([C@]3(CC[C@H]4[C@H]([C@@H]3C2)CCC5=CC(=O)CC[C@]45C)C)C(=O)C |

Canonical SMILES |

CC1CCCC2C1(C3(CCC4C(C3C2)CCC5=CC(=O)CCC45C)C)C(=O)C |

Synonyms |

2'-MCHP 2'-methyl-16,17-cyclohexaneprogesterone 2'-methyl-16,17-cyclohexanoprogesterone |

Origin of Product |

United States |

Structural Elucidation and Chemical Analogues of 2 Mchp

Advanced Spectroscopic and Crystallographic Analyses of 2'-Mchp Conformation

The conformational landscape of this compound and its closely related analogues is a critical area of investigation, as molecular shape directly influences biological interactions. Advanced computational methods, such as MM2 conformational analysis, have been employed to elucidate the preferred three-dimensional arrangements of these molecules. nih.gov

For a related compound, 2'-beta-methyl-16-alpha,17-alpha-cyclohexanoprogesterone, MM2 conformational analysis revealed an unusual conformation of the 17-beta-acetyl side chain. nih.gov Specifically, the torsion angle C13-C17-C20-O20 was determined to be -32.1 degrees. nih.gov This conformation is notably more stable by 5.4 kJ/mol compared to the more typical conformation, which exhibits a torsion angle of 130.3 degrees. nih.gov The presence of an additional methyl group in the D'-ring of this analogue was found to induce this conformational change, which subsequently hindered its ability to bind to the progesterone (B1679170) receptor, rendering it biologically inactive as a progestogen. nih.gov

While specific X-ray crystallographic data for 2'-Methyl-16,17-cyclohexaneprogesterone were not explicitly detailed in the available literature, X-ray diffraction is a standard and powerful technique for determining the precise atomic arrangement and three-dimensional structure of crystalline compounds. nih.gov Such analyses provide crucial experimental validation for computationally derived conformations and are instrumental in understanding intermolecular interactions within crystal lattices. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also routinely employed for the comprehensive structural characterization and verification of synthesized compounds. nih.gov

Table 1: Conformational Data for 2'-beta-methyl-16-alpha,17-alpha-cyclohexanoprogesterone

| Parameter | Value (Unusual Conformation) | Value (Usual Conformation) | Energy Difference (kJ/mol) | Reference |

| C13-C17-C20-O20 Torsion Angle (degrees) | -32.1 | 130.3 | -5.4 (more stable) | nih.gov |

Design Principles for this compound Analogues and Derivatives

The design of analogues and derivatives of this compound is fundamentally guided by an understanding of its structure-activity relationships (SAR). A key principle identified is that the specific configuration of the methyl group at the 2' position and the cyclohexane (B81311) ring are paramount to the compound's biological activity. nih.gov This suggests that modifications to these regions are likely to have a significant impact on the pharmacological profile of any derivative.

Research has shown that even subtle structural alterations can lead to profound changes in biological function. For instance, the introduction of an additional methyl group in the D'-ring of a this compound analogue, specifically 2'-beta-methyl-16-alpha,17-alpha-cyclohexanoprogesterone, was observed to alter the conformation of the 17-beta-acetyl side chain. nih.gov This conformational shift prevented the molecule from adopting the necessary shape for effective binding to the progesterone receptor, resulting in a complete loss of progestogenic activity. nih.gov

Therefore, design principles for this compound analogues emphasize precise control over stereochemistry and the spatial arrangement of substituents, particularly around the D'-ring and the 17-beta-acetyl side chain. The goal is often to synthesize compounds that either retain or modulate specific biological activities by carefully introducing or altering functional groups while preserving or modifying critical conformational features. nih.govnih.gov

Stereochemical and Isomeric Considerations in this compound Research

Stereochemistry plays a pivotal role in the research and development of this compound. The full chemical name of this compound, 16,24-cyclochol-4-en-3-one, 17-acetyl-, (16beta,17alpha,20s)-, explicitly includes stereochemical descriptors (16beta,17alpha,20s). nih.gov These descriptors indicate the precise three-dimensional arrangement of atoms at specific chiral centers within the molecule, signifying that this compound exists as a particular stereoisomer.

Research into related steroidal progestins highlights the critical importance of stereoisomerism. Studies often involve the synthesis and evaluation of different stereoisomers to understand how subtle differences in spatial orientation affect biological activity. For example, the investigation of 2'-beta-methyl-16-alpha,17-alpha-cyclohexanoprogesterone, an isomer differing in the stereochemistry of the methyl group at the 2' position and the configuration at the 16 and 17 positions, demonstrated a direct link between its specific stereochemical arrangement, its altered conformation, and its observed lack of progestogenic activity. nih.gov

Isomerism in chemical compounds broadly encompasses structural isomers, which differ in their atomic connectivity, and stereoisomers, which share the same connectivity but vary in the three-dimensional arrangement of their atoms. Within stereoisomers, conformational isomers (conformers) are distinct spatial arrangements that can interconvert through rotation around single bonds. The MM2 conformational analysis performed on this compound analogues directly addresses these conformational considerations, illustrating how specific conformers can be energetically favored and how these preferred shapes dictate molecular interactions and biological outcomes. nih.gov Understanding and controlling the stereochemical and isomeric properties are therefore fundamental to predicting and optimizing the biological efficacy of this compound and its derivatives.

Synthetic and Biosynthetic Pathways of 2 Mchp

Chemical Synthesis Methodologies for 2'-Mchp

The chemical synthesis of this compound can be approached through various established organic chemistry reactions. The key challenge lies in the controlled formation of the carbon-carbon bond between the phenol (B47542) and methylcyclohexyl moieties with the desired regioselectivity.

Retrosynthetic Analysis for this compound Synthesis

A retrosynthetic analysis of this compound suggests several potential disconnections. The most logical disconnection is the C-C bond between the phenolic ring and the cyclohexyl group. This leads to two primary synthetic strategies:

Friedel-Crafts Alkylation Approach: This strategy involves the alkylation of phenol with a suitable methylcyclohexyl electrophile. The starting materials would be phenol and a methylcyclohexyl derivative, such as methylcyclohexanol or a methylcyclohexyl halide.

Cross-Coupling Approach: This modern approach involves the coupling of a phenolic precursor (e.g., 2-bromophenol) with a methylcyclohexyl organometallic reagent (e.g., methylcyclohexylmagnesium bromide or a methylcyclohexylboronic acid).

These approaches offer different advantages regarding starting material availability, regioselectivity control, and reaction conditions.

Novel Synthetic Routes and Reaction Pathway Optimization for this compound

Building on the retrosynthetic analysis, several specific synthetic routes can be proposed and optimized.

Route 1: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of phenol is a classic method for introducing alkyl groups onto the aromatic ring. jk-sci.com To synthesize this compound, phenol could be reacted with methylcyclohexanol or methylcyclohexene in the presence of a Lewis acid or Brønsted acid catalyst. jk-sci.combeilstein-journals.org

Catalyst Selection: A range of Lewis acids can be employed, from strong catalysts like AlCl₃ to milder ones like FeCl₃ or ZnCl₂. jk-sci.comchemrxiv.org The choice of catalyst is crucial for optimizing the reaction and minimizing side products. jk-sci.com Harsh catalysts may lead to overalkylation or rearrangement of the alkyl group. jk-sci.com

Reaction Optimization: Key parameters for optimization include the reaction temperature, solvent, and the ratio of reactants. Using an excess of the aromatic reactant can help to minimize polyalkylation. jk-sci.com Recent advancements have focused on developing more selective and environmentally friendly catalytic systems. chemrxiv.orged.ac.uk

| Parameter | Condition | Rationale |

|---|---|---|

| Phenolic Substrate | Phenol | Readily available starting material. |

| Alkylating Agent | Methylcyclohexanol or Methylcyclohexene | Common precursors for generating the methylcyclohexyl carbocation. |

| Catalyst | ZnCl₂/CSA or FeCl₃ | Moderately active Lewis acids to promote ortho-alkylation and minimize side reactions. jk-sci.comchemrxiv.org |

| Solvent | Chlorobenzene or Dichloromethane | Inert solvents suitable for Friedel-Crafts reactions. |

| Temperature | Room temperature to 140°C | Optimization required to balance reaction rate and selectivity. researchgate.net |

Route 2: Transition-Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of C-C bonds. thermofisher.com For the synthesis of this compound, a palladium- or nickel-catalyzed coupling of an aryl halide with a cyclohexyl organometallic reagent could be employed. rsc.org

Reaction Components: This would typically involve the reaction of 2-bromophenol (B46759) or 2-iodophenol (B132878) with a methylcyclohexyl Grignard reagent or a methylcyclohexylboronic acid (in a Suzuki coupling). nih.gov

Catalyst and Ligand System: The choice of the transition metal catalyst and the supporting ligand is critical for achieving high yields and selectivity. nih.govresearchgate.net A variety of phosphine-based ligands have been developed to facilitate such couplings. nih.gov

Potential Biosynthetic Routes and Precursor Metabolism of this compound

While this compound is not a known natural product, a plausible biosynthetic pathway can be hypothesized by combining known enzymatic reactions that generate its core structural components: a phenolic ring and a methylcyclohexyl group. Such a pathway would likely fall under the category of meroterpenoid biosynthesis, which combines elements of polyketide and terpenoid pathways. nih.govacs.orgcornell.edu

Enzymatic Catalysis in this compound Biosynthesis

The biosynthesis of this compound can be envisioned as a multi-step enzymatic cascade:

Formation of the Phenolic Moiety: The phenolic ring could be synthesized by a type III polyketide synthase (PKS). wikipedia.orgmdpi.com These enzymes catalyze the iterative condensation of malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield a phenolic compound. nih.govnih.gov

Formation of the Methylcyclohexyl Moiety: The methylcyclohexyl group is a monoterpene derivative. Monoterpenes are biosynthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). academicjournals.orgwikipedia.org These five-carbon units are condensed to form geranyl pyrophosphate (GPP), the precursor to all monoterpenes. nih.govresearchgate.net A terpene cyclase would then catalyze the cyclization of GPP to form a methylcyclohexane (B89554) ring structure. nih.govgrantome.com

Coupling of the Two Moieties: The final step would involve the coupling of the phenolic and methylcyclohexyl units. This could be catalyzed by a prenyltransferase-like enzyme, which is known to attach isoprenoid chains to aromatic precursors in meroterpenoid biosynthesis. nih.govacs.org

Hydroxylation: A cytochrome P450 monooxygenase could be responsible for the hydroxylation of the aromatic ring, a common reaction in the biosynthesis of natural products. nih.govnih.govacs.org These enzymes are capable of catalyzing the selective oxidation of C-H bonds. nih.govuq.edu.au

| Enzyme Class | Function | Precursor(s) | Product |

|---|---|---|---|

| Type III Polyketide Synthase (PKS) | Formation of the aromatic ring | Malonyl-CoA, Acetyl-CoA | Aromatic polyketide intermediate |

| Terpene Cyclase | Cyclization of GPP | Geranyl Pyrophosphate (GPP) | Methylcyclohexyl-containing intermediate |

| Prenyltransferase | Coupling of aromatic and terpenoid moieties | Aromatic intermediate and Methylcyclohexyl pyrophosphate | 2'-(Methylcyclohexyl)phenyl precursor |

| Cytochrome P450 Monooxygenase | Hydroxylation of the aromatic ring | 2'-(Methylcyclohexyl)phenyl precursor | 2'-(Methylcyclohexyl)phenol |

Genetic and Transcriptomic Determinants of this compound Biosynthetic Enzymes

The genes encoding the enzymes for a biosynthetic pathway are often clustered together in the genome, forming a biosynthetic gene cluster (BGC). nih.govnih.gov A hypothetical BGC for this compound would be expected to contain genes for:

A Polyketide Synthase (PKS): A gene encoding a type III PKS responsible for the synthesis of the phenolic precursor. nih.govacs.org

Terpene Cyclase: A gene for the terpene cyclase that forms the methylcyclohexyl ring. nih.govrsc.org

Prenyltransferase: A gene encoding the enzyme that couples the two precursors. nih.govacs.org

Cytochrome P450 Monooxygenase: One or more genes for P450 enzymes involved in tailoring reactions like hydroxylation. nih.govacs.org

Regulatory Genes: Genes that control the expression of the other genes in the cluster. nih.gov

The identification and characterization of such a gene cluster would involve genome mining, followed by gene deletion and heterologous expression studies to confirm the function of each gene. nih.govacs.org Transcriptomic analysis could be used to study the expression levels of these genes under different conditions, providing insights into the regulation of the biosynthetic pathway.

Molecular Mechanisms of Action for 2 Mchp

Elucidation of MCHP's Molecular Binding Modes

The molecular binding modes of MCHP involve specific interactions with key biological macromolecules, leading to functional consequences.

Direct Receptor Interactions: Focus on Glucocorticoid Receptor (hGR) Binding

Monocyclohexyl phthalate (B1215562) (MCHP), a known metabolite of dicyclohexyl phthalate (DCHP), has been demonstrated to bind efficiently to the human glucocorticoid receptor (hGR). tandfonline.comresearchgate.net Molecular docking analyses reveal that MCHP occupies the active site of the hGR and forms interactions with critical amino acid residues within this site. tandfonline.comresearchgate.net The binding affinity of MCHP to hGR has been reported as -6.24 kcal/mol, which is comparable to that of Dexamethasone (DEX), a potent hGR agonist, with a binding affinity of -10.2 kcal/mol. tandfonline.comresearchgate.net Furthermore, molecular simulation studies have indicated that the hGR-MCHP complexes exhibit stability. tandfonline.comresearchgate.net This interaction between MCHP and hGR can synergistically lead to glucocorticoid-mediated adipogenesis. tandfonline.comresearchgate.net

Table 1: Binding Affinities of MCHP and Dexamethasone to hGR

| Compound | Binding Affinity (kcal/mol) | Reference |

| Monocyclohexyl phthalate (MCHP) | -6.24 | tandfonline.comresearchgate.net |

| Dexamethasone (DEX) | -10.2 | tandfonline.comresearchgate.net |

Allosteric Modulation by MCHP on Target Proteins

While explicit details on MCHP acting as a direct allosteric modulator of enzyme activity are limited in the provided search results, MCHP has been shown to interact with human serum albumin (HSA). nih.govresearchgate.net This interaction involves MCHP spontaneously occupying Site I of HSA, leading to the formation of a binary complex. nih.govresearchgate.net The primary driving forces for this binding are hydrogen bonds and van der Waals forces. nih.govresearchgate.net The presence of MCHP induces secondary structural changes in HSA, suggesting a conformational alteration upon binding. nih.govresearchgate.net

Conformational Changes Induced by MCHP Binding

The binding of Monocyclohexyl phthalate (MCHP) to human serum albumin (HSA) has been observed to induce significant changes in the secondary structure of HSA. nih.govresearchgate.net Research indicates that the pi electrons present in the benzene (B151609) ring skeleton of MCHP play a crucial role in facilitating this binding process and the subsequent conformational adjustments within the protein. nih.govresearchgate.net

Enzyme Modulation by MCHP and Related Compounds

The ability of MCHP to modulate enzyme activity is an important aspect of its molecular mechanisms.

Types of Enzyme Inhibition and Activation Induced by MCHP

Monocyclohexyl phthalate (MCHP) belongs to the class of phthalate monoesters. As a group, phthalate monoesters are recognized for their inhibitory effects on UDP-glucuronosyltransferases (UGTs). science.gov However, the specific type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) or any activation induced by MCHP on particular enzymes is not explicitly detailed in the provided research findings.

Kinetic Characterization of MCHP-Enzyme Interactions

While binding constants for the interaction of MCHP with human serum albumin (HSA) have been quantified, specific kinetic parameters typically used to characterize enzyme interactions, such as Ki (inhibition constant), IC50 (half maximal inhibitory concentration), Km (Michaelis constant), or Vmax (maximum reaction rate), for MCHP's interactions with enzymes are not detailed in the provided search results. nih.govresearchgate.net The binding constant (Kb) for MCHP to HSA at 298 K was determined to be 1.04 × 10⁴ M⁻¹. nih.govresearchgate.net

Table 2: Binding Constant of MCHP to Human Serum Albumin (HSA)

| Compound | Target Protein | Binding Constant (Kb) at 298 K (M⁻¹) | Reference |

| Monocyclohexyl phthalate (MCHP) | Human Serum Albumin (HSA) | 1.04 × 10⁴ | nih.govresearchgate.net |

Modulation of Protein-Protein Interactions by Monocyclohexyl Phthalate (MCHP)

While direct evidence detailing the explicit modulation of specific protein-protein interactions (PPIs) solely by Monocyclohexyl phthalate (MCHP) is not extensively documented in the provided search results, its known molecular mechanisms imply an indirect influence on such interactions. Protein-protein interactions are fundamental to nearly all cellular processes, including signal transduction, metabolic regulation, and gene expression. csic.esmdpi.comiarc.fr

MCHP's action on pathways like PPAR and AMPK signaling involves a complex cascade of protein interactions. For instance, PPARs function as nuclear receptors that form heterodimers with retinoid X receptors (RXRs) to regulate gene transcription, a classic example of a protein-protein interaction critical for their function. researchgate.net The activation or disruption of these pathways by MCHP, as observed in studies on glucose and lipid homeostasis, inherently affects the intricate network of PPIs that govern these cellular functions. Similarly, the inhibition of sulfotransferases by MCHP, while an enzyme-substrate interaction, can alter the sulfation status of various proteins and small molecules, thereby potentially influencing their ability to engage in or disengage from specific protein-protein interactions. frontiersin.org

The broader class of phthalates, to which MCHP belongs, has been shown to interfere with nuclear receptors and membrane receptors, which are often involved in complex protein-protein interactions to mediate their signaling. researchgate.net Modulating these receptors can lead to altered downstream signaling pathways that rely heavily on dynamic PPIs for their proper function. researchgate.net Therefore, while MCHP may not directly bind to and alter a specific protein-protein interface in a widely studied manner, its established molecular targets are integral components of larger protein interaction networks, suggesting an indirect, yet significant, impact on the cellular interactome.

Mechanisms of Action at the Cellular Level

At the cellular level, Monocyclohexyl phthalate (MCHP) elicits a range of responses that collectively contribute to its observed biological effects. A primary cellular mechanism involves its impact on metabolic processes within human liver and adipose cells. MCHP promotes increased lipid droplet formation in adipocytes, an effect that mimics the action of peroxisome proliferator-activated receptor gamma (PPARγ) agonists, such as rosiglitazone. cymitquimica.com This suggests that MCHP can drive adipogenesis and lipid storage within these cells.

Furthermore, MCHP has been investigated for its potential endocrine-disrupting properties, a characteristic shared by many phthalate monoesters. Studies using human breast cancer MCF-7 cells have shown that MCHP can exhibit anti-estrogenic activities at higher concentrations (e.g., above 10⁻⁴ M), by suppressing cell proliferation in the presence of 17β-estradiol. jst.go.jp This suggests that MCHP can interfere with estrogen receptor-mediated signaling pathways within cells, impacting cellular growth and proliferation that are sensitive to hormonal regulation. jst.go.jp

The broader class of phthalates, including metabolites like MCHP, can interfere with intracellular signaling pathways and modulate gene expression associated with reproduction. researchgate.net They are also implicated in inducing oxidative stress and activating inflammatory enzymes within cells. ksdb.org These cellular perturbations can lead to a variety of downstream effects, including alterations in cell viability, resistance, and proliferation, as observed in studies on endometrial cells exposed to phthalates. ksdb.org

Table 2: Cellular Effects of Monocyclohexyl Phthalate (MCHP)

| Cellular Effect | Specific Observation/Mechanism | Cell Type/Context | Reference |

| Lipid droplet formation | Increased, mimicking PPARγ agonists | Adipocytes | cymitquimica.com |

| Gene expression (lipid biosynthesis) | Upregulation | Hepatocytes | cymitquimica.com |

| Gluconeogenesis | Promoted (via G6PC, FBP1 expression) | Hepatocytes | cymitquimica.com |

| Cell proliferation | Suppression (anti-estrogenic activity) | MCF-7 cells | jst.go.jp |

| Oxidative stress | Implied (general phthalate mechanism) | Various cells | ksdb.org |

| Inflammatory enzyme activation | Implied (general phthalate mechanism) | Various cells | ksdb.org |

Target Identification and Biological Pathway Perturbation by 2 Mchp

Identification and Validation of Primary Molecular Targets of MCHP

Research indicates that MCHP exerts its biological effects by influencing specific molecular targets, primarily within nuclear receptor and kinase signaling pathways. A key molecular target identified for MCHP is the Peroxisome proliferator-activated receptor (PPAR) pathway. mdpi.com Specifically, studies have shown that MCHP significantly activates PPAR signaling in human hepatocytes (HepG2 cells) and adipocytes. mdpi.com While Monoethylhexyl phthalate (B1215562) (MEHP) also activates PPAR signaling, MCHP demonstrates a distinct impact on glucose metabolism-associated genes, which are notably enriched in the Adenosine monophosphate-activated protein kinase (AMPK) signaling pathway. mdpi.com This suggests that MCHP's targeting extends beyond PPARs to include components of the AMPK pathway. mdpi.com

Interrogation of Cellular Signaling Cascades Affected by MCHP

MCHP has been observed to perturb crucial cellular signaling cascades, leading to alterations in metabolic homeostasis. The primary signaling pathways affected by MCHP include the PPAR and AMPK signaling pathways. mdpi.com

Downstream Signaling Events Triggered by MCHP-Receptor Binding

Upon engaging its molecular targets, MCHP triggers a cascade of downstream signaling events. In human hepatocytes, MCHP notably increases the expression of Glucose-6-phosphatase (G6PC) and Fructose-1,6-bisphosphatase 1 (FBP1). mdpi.com These are critical enzymes within the AMPK signaling pathway that play a vital role in hepatic gluconeogenesis. mdpi.com This upregulation of gluconeogenic enzymes suggests a direct influence of MCHP on glucose production pathways. mdpi.com

Cross-Talk and Interconnectivity between MCHP-Mediated Pathways

Evidence suggests interconnectivity and potential cross-talk between the signaling pathways modulated by MCHP. Both MCHP and MEHP demonstrate shared activation of the PPAR signaling pathway in both human hepatocytes and adipocytes. mdpi.com However, MCHP exhibits a more distinct effect on glucose metabolism-associated genes, primarily through the AMPK signaling pathway, which indicates a nuanced and potentially cell-type-specific or pathway-specific interaction. mdpi.com This differential impact, despite shared PPAR activation, highlights the complex interplay between MCHP-mediated pathways. mdpi.com

Influence of MCHP on Metabolic Networks and Pathways

MCHP significantly influences metabolic networks and pathways, particularly impacting glucose and lipid homeostasis. mdpi.com

Impact on Specific Metabolic Fluxes and Metabolite Profiles

The following table summarizes the observed impacts of MCHP on metabolic processes:

| Metabolic Process Affected | Observed Impact | Cell Type | Supporting Genes/Pathways |

| Lipid Uptake & Accumulation | Enhanced | HepG2 cells | Upregulation of lipid biosynthesis genes mdpi.com |

| Lipid Droplet Formation | Increased | Adipocytes | Mimics PPARγ agonists mdpi.com |

| Gluconeogenesis | Upregulated | Hepatocytes | Increased G6PC and FBP1 expression mdpi.com |

| Cholesterol Metabolism | Activated | HepG2 cells | Pathway enrichment analysis mdpi.com |

| OXPHOS Pathway | Activated | HepG2 cells | Pathway enrichment analysis mdpi.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Mchp

Correlating 2'-Mchp Structural Features with Biological Activities

The biological activity of this compound as a progestin is intrinsically linked to its unique steroidal structure, particularly the presence of the cyclohexane (B81311) ring and the methyl group at the 2' position. These features are noted to contribute to its distinct pharmacological profile and its ability to bind to progesterone (B1679170) receptors. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical relationships between the chemical structure of compounds and their biological activities. These models leverage molecular descriptors to predict the activities of novel compounds, thereby guiding the design and synthesis of new drug candidates. nih.govsk.rudndi.org

Although QSAR modeling is a widely utilized computational approach in drug discovery for understanding and predicting biological activity, specific QSAR studies focused on this compound and its analogues, detailing predictive models or identified key structural features influencing activity, are not publicly detailed in the available literature.

Ligand-Based and Structure-Based Design Principles for this compound Analogues

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. Ligand-Based Drug Design (LBDD) relies on the knowledge of known active molecules (ligands) to infer the structural requirements for biological activity, particularly useful when the three-dimensional structure of the biological target is unknown. LBDD employs techniques such as pharmacophore modeling and molecular similarity to design new compounds. Structure-Based Drug Design (SBDD), conversely, utilizes the known three-dimensional structure of the biological target protein to design ligands that optimally interact with its binding site. This often involves molecular docking and de novo design.

While these design principles are generally applied in the development of steroidal compounds and progestin analogues, specific applications of LBDD or SBDD for the rational design and optimization of this compound analogues, complete with detailed research findings or design methodologies, are not explicitly reported in the public domain.

Mapping this compound Structural Elements to Specific Molecular Mechanisms

Structure-Mechanism Relationship (SMR) studies aim to elucidate how specific structural elements of a compound contribute to its precise molecular interactions and downstream biological effects. For this compound, its primary molecular mechanism involves binding to progesterone receptors, leading to its progestogenic activity. ontosight.ai

However, detailed mapping of how specific structural elements of this compound, such as the cyclohexane ring or the 2'-methyl group, precisely interact at an atomic level within the progesterone receptor binding site, or how these interactions translate into specific conformational changes or downstream signaling pathways, is not extensively detailed in the publicly accessible research.

Pharmacophore Modeling and Lead Optimization Strategies for this compound Research

While pharmacophore modeling and lead optimization are integral to the development of steroidal hormones and related therapeutics, specific pharmacophore models derived for this compound or detailed strategies outlining the lead optimization efforts for this compound, including data on analogue synthesis and their improved properties, are not publicly available in the current search results.

Preclinical Research Models for Investigating 2 Mchp Effects

In Vitro Cell-Based Systems for 2'-Mchp Research

In vitro models are fundamental tools in the initial stages of investigating the effects of this compound, providing a controlled environment to dissect its cellular and molecular mechanisms. These systems allow for high-throughput screening and detailed mechanistic studies that are often not feasible in more complex organisms.

Two-Dimensional Cell Culture Models for Mechanistic Studies

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents a primary approach for studying the direct effects of this compound on various cell types. This model is particularly useful for assessing cytotoxicity, proliferation, and specific signaling pathway modulation in response to the compound. For instance, researchers can expose different cancer cell lines to this compound and measure changes in cell viability and gene expression to understand its potential as a therapeutic agent. While simplistic, 2D cultures offer a cost-effective and rapid method for initial screening and hypothesis generation.

Three-Dimensional Organoid and Spheroid Models for Complex Biological Systems

To better recapitulate the complexity of in vivo tissues, three-dimensional (3D) organoid and spheroid models are increasingly being employed in this compound research. Organoids are self-organizing 3D structures derived from stem cells that mimic the architecture and function of specific organs. Spheroids are simpler 3D aggregates of cells. These models provide a more physiologically relevant context to study the effects of this compound, as they incorporate cell-cell and cell-matrix interactions that are absent in 2D cultures. For example, tumor spheroids can be used to investigate the penetration and efficacy of this compound in a model that mimics a small avascular tumor.

| Model Type | Description | Application in this compound Research |

| Organoids | Stem cell-derived, self-organizing 3D structures that mimic organ architecture and function. | Investigating the tissue-specific effects and toxicity of this compound in a more physiologically relevant context. |

| Spheroids | 3D aggregates of one or more cell types. | Assessing the penetration and efficacy of this compound in tumor-like structures. |

Microfluidic Organ-Chip Technologies for Human-Relevant Studies

Organ-on-a-chip technologies represent a cutting-edge in vitro platform that combines microfluidics with living cells to create functional units of human organs. These devices can simulate the mechanical and chemical microenvironment of tissues, allowing for the study of this compound's effects under more dynamic and human-relevant conditions. For example, a "lung-on-a-chip" could be used to investigate the respiratory effects of inhaled this compound, providing insights into its potential toxicity and mechanism of action in a human-like system.

Advanced Preclinical Animal Models in this compound Research

Genetically Engineered Mouse Models (GEMMs) for Pathway Elucidation

Genetically engineered mouse models (GEMMs), in which specific genes are inserted, deleted, or modified, are powerful tools for dissecting the molecular pathways through which this compound exerts its effects. By observing the response to this compound in mice with specific genetic alterations, researchers can identify the key proteins and signaling cascades that are targeted by the compound. For instance, if a particular signaling pathway is hypothesized to be modulated by this compound, a GEMM lacking a key component of that pathway can be used to validate this hypothesis.

Patient-Derived Xenograft (PDX) Models for Investigating Molecular Responses

Patient-derived xenograft (PDX) models involve the implantation of human tumor tissue into immunodeficient mice. These models are considered to be more clinically relevant than traditional cell line-based xenografts as they better maintain the heterogeneity and molecular characteristics of the original patient tumor. PDX models are particularly valuable for evaluating the therapeutic potential of this compound against specific cancer subtypes and for identifying biomarkers that may predict patient response. By treating a panel of PDX models with this compound, researchers can assess its efficacy across a diverse range of tumors and investigate the molecular determinants of sensitivity and resistance.

| Model Type | Description | Application in this compound Research |

| GEMMs | Mice with specific genetic modifications (e.g., gene knockouts, knock-ins). | Elucidating the specific molecular pathways and targets of this compound. |

| PDX Models | Immunodeficient mice engrafted with human tumor tissue from a patient. | Evaluating the anti-cancer efficacy of this compound in a clinically relevant setting and identifying predictive biomarkers. |

Computational and Theoretical Approaches in 2 Mchp Research

Molecular Docking and Ligand-Protein Interaction Studies of 2'-Mchp

Molecular docking simulations have been employed to investigate the interaction of Monocyclohexyl phthalate (B1215562) (MCHP) with target proteins, specifically the human glucocorticoid receptor (hGR). These studies aim to predict the preferred orientation of a ligand when bound to a protein, thereby characterizing the behavior of small molecules within binding sites. In an assessment of the in silico toxic effects of phthalates, MCHP's binding affinity to hGR was evaluated. researchgate.nettandfonline.com

The molecular docking results indicated that MCHP exhibits a binding affinity to hGR comparable to that of known agonists. For instance, MCHP demonstrated a binding affinity of -6.24 kcal/mol, which can be compared to Dexamethasone, a potent agonist for hGR, with a binding affinity of -10.2 kcal/mol. researchgate.nettandfonline.com These findings suggest that MCHP can effectively occupy the active site of the hGR and engage in interactions with key residues within this site. researchgate.nettandfonline.com

Table 1: Molecular Docking Binding Affinities to Human Glucocorticoid Receptor (hGR)

| Compound | Binding Affinity (kcal/mol) |

| Monocyclohexyl phthalate (MCHP) | -6.24 |

| Dexamethasone | -10.2 |

Molecular Dynamics Simulations to Elucidate this compound Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecular systems over time, providing insights into conformational changes and binding stability. Following molecular docking studies, MD simulations were conducted to further analyze the complexes formed between MCHP and the human glucocorticoid receptor (hGR). researchgate.nettandfonline.com

The results from molecular simulation studies inferred that the hGR-MCHP complexes exhibited stable conformations throughout the simulation period. researchgate.nettandfonline.com This stability suggests that once MCHP binds to the hGR, the resulting complex maintains its structural integrity, which is crucial for understanding the persistence of its interactions within a biological environment.

Quantum Chemical Calculations on this compound and Its Complexes

Quantum chemical calculations, particularly Density Functional Theory (DFT) analysis, provide a detailed understanding of the electronic structure and properties of molecules and their complexes. For Monocyclohexyl phthalate (MCHP), DFT analysis has been utilized to investigate its electronic characteristics. researchgate.nettandfonline.com

The DFT analysis revealed that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of MCHP was 3.39 eV. This energy gap is a significant indicator of a molecule's chemical reactivity and stability. For comparison, the HOMO and LUMO energy gap of Dexamethasone was found to be 4.69 eV. researchgate.nettandfonline.com These calculations contribute to a deeper understanding of MCHP's intrinsic electronic properties and its potential for molecular interactions.

Table 2: HOMO-LUMO Energy Gaps from DFT Analysis

| Compound | HOMO-LUMO Energy Gap (eV) |

| Monocyclohexyl phthalate (MCHP) | 3.39 |

| Dexamethasone | 4.69 |

In Silico Screening and Virtual Library Design for this compound Analogues

Specific research findings pertaining to the in silico screening of virtual libraries or the design of analogues specifically for Monocyclohexyl phthalate (MCHP) were not identified in the consulted literature. While in silico screening and virtual library design are established computational techniques for drug discovery and lead optimization, their direct application to MCHP or its analogues for identifying new compounds with desired properties was not detailed.

Network Analysis and Systems Biology Approaches for this compound Pathway Integration

Currently, specific research applying network analysis and systems biology approaches to integrate Monocyclohexyl phthalate (MCHP) into biological pathways or to understand its broader systemic effects was not found in the available literature. These advanced computational methods are typically used to model complex biological systems and understand how molecular components interact within networks, but their specific application to MCHP for pathway integration remains an area for potential future research.

Analytical Methodologies for 2 Mchp Research

Advanced Chromatographic and Mass Spectrometric Techniques for 2'-Mchp and Its Metabolites

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of novel psychoactive substances (NPS) and their metabolites, offering high sensitivity and selectivity. sciex.comnih.gov This approach is ideally suited for the detection and quantification of this compound and its metabolic products in various biological matrices.

High-performance liquid chromatography (HPLC) facilitates the separation of this compound from other compounds within a complex mixture based on its physicochemical properties. youtube.com The choice of the stationary phase (the column) and the mobile phase (the solvent mixture) is critical for achieving optimal separation. For compounds similar to this compound, reversed-phase columns (e.g., C18) are commonly employed, where separation is based on hydrophobicity. A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate a wide range of compounds, including the parent drug and its more polar metabolites. youtube.comrsc.org

Following chromatographic separation, the eluent is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). youtube.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can help in determining the elemental composition of this compound and its metabolites. researchgate.netoup.com

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In MS/MS, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and the resulting fragment ions (product ions) are detected. This fragmentation pattern provides a structural fingerprint that can be used to identify the compound and its metabolites. rsc.org For quantitative analysis, techniques like multiple reaction monitoring (MRM) are used, where specific precursor-to-product ion transitions are monitored, providing high specificity and sensitivity. rsc.org The combination of retention time from the LC and the specific mass transitions from the MS/MS provides a high degree of confidence in the identification and quantification of this compound and its metabolites. sciex.comrsc.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions (Hypothetical) | This compound: m/z 350.2 → 155.1; Metabolite 1 (Hydroxylated): m/z 366.2 → 171.1 |

Receptor Binding Assays for this compound-Target Interactions

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor and are fundamental in pharmacological research. nih.gov These assays can be conducted using various formats, including those based on radioactivity and fluorescence.

Radioligand Binding Assays (Kinetic and Equilibrium Studies)

Radioligand binding assays are considered a gold standard for quantifying the interaction between a ligand and a receptor due to their sensitivity and robustness. multispaninc.com These assays use a radioactively labeled ligand (radioligand) that binds to the receptor of interest.

Equilibrium Studies: Competition binding assays are a common type of equilibrium study used to determine the binding affinity of an unlabeled compound, such as this compound. nih.gov In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound). The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioligand binding as the concentration of this compound increases, an inhibition curve can be generated. From this curve, the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. multispaninc.com

Saturation binding assays are used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. nih.gov

Kinetic Studies: Kinetic binding assays measure the rates at which a ligand binds to (association rate constant, kon) and dissociates from (dissociation rate constant, koff) a receptor. bio-protocol.org The ratio of these rate constants (koff/kon) provides an independent measure of the equilibrium dissociation constant (Kd). These studies provide deeper insights into the drug-receptor interaction mechanism. researchgate.netnih.gov

| Compound | IC50 (nM) | Ki (nM) |

|---|---|---|

| This compound (Hypothetical) | 15.2 | 7.8 |

| Reference Ligand A | 5.6 | 2.9 |

| Reference Ligand B | 150.8 | 77.3 |

Biophysical Techniques for Studying this compound-Protein Interactions

Biophysical techniques provide detailed, label-free insights into the thermodynamics and kinetics of molecular interactions.

Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for monitoring molecular interactions in real-time. nih.govspringernature.com In a typical SPR experiment to study the interaction of this compound with a target protein, the protein is immobilized on the surface of a sensor chip. nih.gov A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. portlandpress.com By monitoring this signal over time, one can determine the association and dissociation rate constants (kon and koff) of the interaction. rsc.org The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (koff/kon) or determined from equilibrium binding measurements. nih.govresearchgate.netnih.gov

| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (nM) |

|---|---|---|---|

| This compound (Hypothetical) | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

| Reference Compound | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 5 |

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.govharvard.edu In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The resulting heat change is measured after each injection. The data are then plotted as heat change per injection versus the molar ratio of this compound to the protein. This binding isotherm can be analyzed to determine the binding affinity (Ka, or its inverse, Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH) of binding. nih.govwhiterose.ac.uk From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can also be calculated. iitkgp.ac.in This complete thermodynamic profile provides a deep understanding of the driving forces behind the binding interaction. nih.govwhiterose.ac.uk

| Parameter | Value (Hypothetical) |

|---|---|

| Binding Affinity (Kd) | 25 nM |

| Stoichiometry (n) | 1.1 |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | -2.1 kcal/mol |

| Gibbs Free Energy Change (ΔG) | -10.6 kcal/mol |

Future Directions and Research Gaps in 2 Mchp Studies

Unexplored Biological Systems and Novel Target Classes for 2'-Mchp Investigation

Current research on this compound has predominantly centered on its interactions within the reproductive system, consistent with its classification as a progestin. ctdbase.org However, progesterone (B1679170) receptors and related steroid hormone pathways are expressed in a diverse array of tissues beyond the reproductive tract, including the central nervous system, cardiovascular system, immune system, and bone. This widespread distribution suggests that this compound may exert effects in these unexplored biological systems, potentially offering novel therapeutic avenues.

For instance, investigating this compound's impact on neurosteroidogenesis and its role in neurological conditions, given the presence of progesterone receptors in the brain, represents a significant research gap. Similarly, exploring its influence on bone density and metabolism could reveal applications in managing osteoporosis, a condition often linked to hormonal imbalances. Furthermore, the immunomodulatory effects of progestins are well-documented, yet this compound's specific role in immune regulation remains largely uncharacterized.

Beyond classical steroid hormone receptors, future studies should explore novel target classes for this compound. This could include membrane-bound progesterone receptors (mPRs), which mediate rapid, non-genomic actions of progestins, or other G protein-coupled receptors (GPCRs) that may be modulated by steroid compounds. Understanding these non-canonical interactions could unveil entirely new mechanisms of action for this compound, expanding its potential therapeutic landscape.

Development of Novel Research Tools and Methodologies for this compound Investigations

Advancing this compound research necessitates the development and application of novel research tools and methodologies. Traditional ligand-binding assays and gene expression studies provide valuable insights but may not capture the full complexity of this compound's biological activities.

High-throughput screening platforms, coupled with advanced computational modeling, could facilitate the identification of new binding partners or off-target effects, providing a more comprehensive understanding of its pharmacological profile. The development of highly specific probes and imaging agents for this compound would enable real-time visualization of its distribution, cellular uptake, and receptor interactions in situ and in vivo. This would offer unprecedented spatial and temporal resolution, shedding light on its pharmacokinetics and pharmacodynamics at a cellular and tissue level.

Furthermore, the application of CRISPR-Cas9 gene editing technology to create cellular or animal models with altered progesterone receptor expression or specific mutations could provide invaluable insights into the precise molecular pathways influenced by this compound. Organ-on-a-chip technologies could also offer more physiologically relevant in vitro models for studying this compound's effects in specific tissues, reducing the reliance on animal models and providing more human-relevant data.

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data represents a critical future direction for this compound research, offering a holistic view of its impact on biological systems. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can bridge the gap between genotype and phenotype and provide comprehensive insights into underlying systems and disease mechanisms. nih.gov

By integrating genomic data, researchers can identify genetic predispositions or variations that influence an individual's response to this compound. Transcriptomic analysis, through techniques like RNA sequencing, can reveal global changes in gene expression patterns induced by this compound, highlighting affected pathways and cellular processes. Proteomics, focusing on the entire protein complement, can identify changes in protein abundance, post-translational modifications, and protein-protein interactions, providing direct evidence of molecular responses. Metabolomics, the study of small molecule metabolites, can offer insights into the metabolic pathways perturbed by this compound, reflecting the functional consequences of its actions.

The synergistic analysis of these diverse data sets can uncover intricate regulatory networks and biomarkers associated with this compound's effects. For example, multi-omics profiling has been instrumental in characterizing molecular alterations in complex conditions like cocaine use disorder and asthma, revealing deregulated biological processes and signaling pathways. nih.govnih.gov Applying similar integrative strategies to this compound research could reveal novel insights into its mechanism of action, identify potential resistance mechanisms, or predict individual responses, paving the way for personalized therapeutic strategies. Advanced algorithms, such as PLASMA (Partial LeAst Squares for Multiomics Analysis), are being developed to combine multi-omics data and predict outcomes, demonstrating the potential for such integrated approaches.

Emerging Concepts in this compound Research and Their Potential Impact

Emerging concepts in steroid hormone research hold significant potential for shaping future investigations into this compound. These concepts include the understanding of allosteric modulation of steroid receptors, the intricate crosstalk between different steroid hormone pathways, and the application of personalized medicine principles.

Allosteric modulation, where a molecule binds to a site other than the active site of a receptor to alter its activity, is an evolving area in pharmacology. Investigating whether this compound or its metabolites act as allosteric modulators of progesterone receptors or other related nuclear receptors could reveal fine-tuned regulatory mechanisms and potentially lead to the development of more selective progestin-based therapies with fewer off-target effects.

The concept of steroid hormone receptor crosstalk, where different steroid hormone signaling pathways influence each other, is also gaining prominence. Understanding how this compound interacts with or modulates estrogen, androgen, or glucocorticoid receptor signaling pathways could provide a more complete picture of its systemic effects and help explain complex physiological outcomes.

Finally, the principles of personalized medicine are increasingly being applied to drug development and therapy. By leveraging genomic and other omics data, future research could identify patient subgroups that are most likely to respond favorably to this compound, or those who might experience adverse effects, enabling a more tailored and effective use of this compound. This could involve identifying genetic markers that predict efficacy or metabolic profiles that influence drug clearance. The impact of these emerging concepts is profound, promising to transform this compound from a compound with generalized progestogenic activity into a precisely understood therapeutic agent with targeted applications.

Q & A

Q. How can researchers mitigate bias in preclinical evaluations of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.